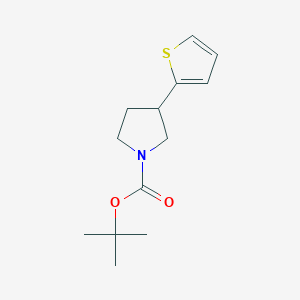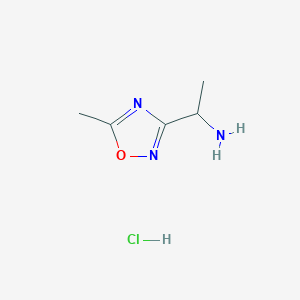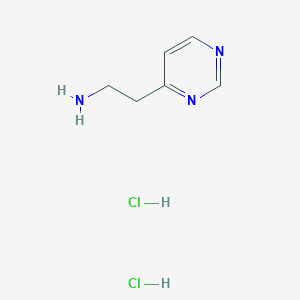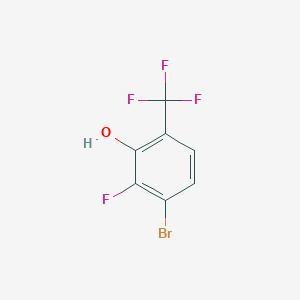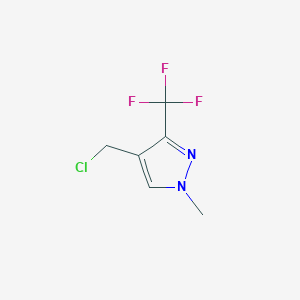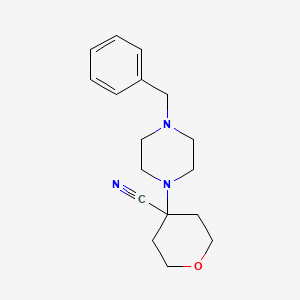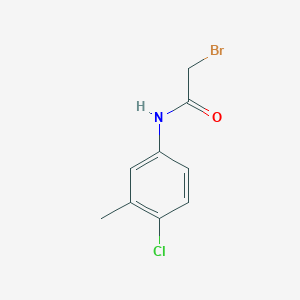
2-bromo-N-(4-chloro-3-methylphenyl)acetamide
Vue d'ensemble
Description
“2-bromo-N-(4-chloro-3-methylphenyl)acetamide” is a chemical compound with the molecular formula C9H9BrClNO. It has a molecular weight of 262.53 . This compound is used as a reagent in the synthesis of indoxyl-glycosides, which are used for monitoring glycosidase activities .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H9BrClNO/c1-5-8(12-6(2)13)4-3-7(10)9(5)11/h3-4H,1-2H3,(H,12,13) and the InChI Key is KKYLGFXKQCOIOC-UHFFFAOYSA-N .Applications De Recherche Scientifique
Molecular Conformations and Supramolecular Assembly
Research into the structures of various halogenated N,2-diarylacetamides, including compounds similar to 2-bromo-N-(4-chloro-3-methylphenyl)acetamide, has been reported. These studies focus on molecular conformations and how these molecules are linked into chains and rings by a combination of hydrogen bonds and other interactions. Such research is vital for understanding the chemical and physical properties of these compounds (Nayak et al., 2014).
Conformational Studies of Related Compounds
The conformation of the N-H bond in structures of compounds similar to this compound, like 2-Chloro-N-(3-methylphenyl)acetamide, has been studied. These analyses include details of molecular geometry and intermolecular hydrogen bonding, which are crucial for understanding the chemical behavior of these compounds (Gowda et al., 2007).
Metabolism of Chloroacetamide Herbicides
While not directly studying this compound, research on the metabolism of related chloroacetamide herbicides in liver microsomes provides insights into the metabolic pathways and potential environmental and health impacts of these types of compounds (Coleman et al., 2000).
Reaction with Acyl Halides
Studies have shown that compounds like 2-chloro(bromo)-3-phenyl-1,3,2-oxazaphospholanes, related to this compound, react with acyl halides, leading to the formation of alkyl dihalophosphite derivatives. These reactions are significant for understanding the chemical reactivity and potential applications of these substances (Pudovik et al., 1977).
Soil Reception and Activity of Related Herbicides
Research on how wheat straw and irrigation affect the reception and activity of herbicides similar to this compound offers insights into the environmental behavior of these chemicals (Banks & Robinson, 1986).
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statement is H302, indicating that it is harmful if swallowed. The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
2-bromo-N-(4-chloro-3-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c1-6-4-7(2-3-8(6)11)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDJMOHRSJGHDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



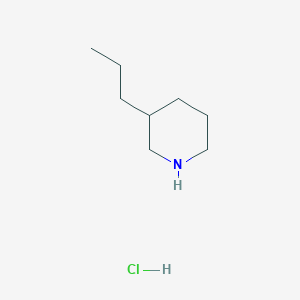
![4-[(5-Bromo-2-fluoro-3-pyridinyl)carbonyl]morpholine](/img/structure/B1375569.png)

